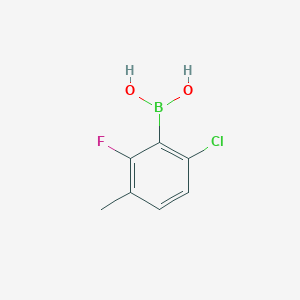

2-Chloro-6-fluoro-5-methylphenylboronic acid

描述

属性

IUPAC Name |

(6-chloro-2-fluoro-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-3-5(9)6(7(4)10)8(11)12/h2-3,11-12H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXBULPFGOYOICC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1F)C)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80394818 | |

| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

352535-86-5 | |

| Record name | 2-Chloro-6-fluoro-5-methylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80394818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Lithiation and Boronation Approach for Halogenated Methylphenylboronic Acids

A robust and widely applicable synthetic strategy for halogenated methylphenylboronic acids, closely related to 2-chloro-6-fluoro-5-methylphenylboronic acid, involves:

Step 1: Halogen–Lithium Exchange or Directed Ortho-Lithiation

Starting from a halogenated toluene derivative (e.g., 4-bromo-2,6-difluorotoluene), the aromatic ring is lithiated at low temperature (−78 °C) using n-butyllithium or lithium diisopropylamide (LDA) under inert atmosphere (nitrogen).

Step 2: Boronation

The aryl lithium intermediate is reacted with triisopropyl borate (boric acid ester) at low temperature, then allowed to warm to room temperature over 12 hours to form the boronate ester intermediate.

Step 3: Acid Workup and Extraction

The reaction mixture is quenched with dilute hydrochloric acid (pH 5–6), followed by extraction with organic solvents such as ethyl acetate. Solvent removal and hexane washing yield the target boronic acid.

This method is characterized by:

- Mild conditions to preserve halogen substituents.

- High regioselectivity due to steric and electronic directing effects.

- Yields typically in the range of 70–78%.

- Scalability for industrial production.

This approach was demonstrated effectively for 3,5-difluoro-4-methylphenylboronic acid, a close analog, indicating its applicability for this compound synthesis.

Detailed Reaction Conditions and Yields

Analytical and Purity Considerations

- High-Performance Liquid Chromatography (HPLC) shows purity >98% for related compounds prepared by this method.

- Nuclear Magnetic Resonance (NMR) spectroscopy confirms the structure and substitution pattern.

- Yield optimization depends on precise temperature control, reagent purity, and inert atmosphere maintenance.

Summary of Key Research Findings

- The sulfonation-chlorination route provides a cost-effective and selective way to prepare halogenated phenol intermediates, which can be further functionalized.

- The lithium-halogen exchange followed by boronation is a versatile and scalable method to synthesize halogenated methylphenylboronic acids with good yields and high purity.

- Reaction conditions such as low temperature (−78 °C), inert atmosphere, and controlled acid workup are critical for success.

- The use of triisopropyl borate as a boron source ensures efficient boronation and easy downstream processing.

- The methodology avoids harsh conditions, reducing by-products and facilitating industrial scale-up.

化学反应分析

Types of Reactions

2-Chloro-6-fluoro-5-methylphenylboronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., tetrakis(triphenylphosphine)palladium(0)), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

科学研究应用

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of phenolic compounds, including derivatives like 2-chloro-6-fluoro-5-methylphenylboronic acid. This compound has shown potential against various bacterial strains, including E. coli and Staphylococcus aureus. The mechanism often involves disrupting bacterial cell wall synthesis or interfering with metabolic pathways.

Antimalarial Research

The compound has been explored in the development of novel antimalarial agents. Researchers have synthesized analogues that incorporate the boronic acid moiety to enhance biological activity against chloroquine-resistant strains of Plasmodium falciparum. These studies utilize structure-activity relationship (SAR) analyses to optimize efficacy and reduce toxicity .

Suzuki-Miyaura Coupling

This compound serves as a crucial building block in Suzuki-Miyaura cross-coupling reactions. This reaction facilitates the formation of carbon-carbon bonds, which is essential in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals. The presence of both chloro and fluoro groups allows for selective coupling with various electrophiles, enhancing the versatility of this compound in synthetic pathways .

Synthesis of Biologically Active Compounds

The compound is employed in synthesizing biologically active molecules, including g-secretase inhibitors and other therapeutic agents targeting various diseases such as cancer and neurodegenerative disorders. Its ability to form stable complexes with other functional groups makes it an attractive option for drug development .

Case Studies

作用机制

The mechanism of action of 2-Chloro-6-fluoro-5-methylphenylboronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

相似化合物的比较

2-Chloro-6-fluoro-3-methylphenylboronic Acid (CAS 352535-85-4)

- Molecular Formula : C₇H₇BClFO₂ (identical to the target compound).

- Key Difference : The methyl group is located at position 3 instead of position 3.

- For example, the 3-methyl isomer may exhibit reduced steric hindrance compared to the 5-methyl derivative, influencing coupling efficiency .

5-Chloro-2-fluorophenylboronic Acid (CAS 255)

- Molecular Formula : C₆H₅BClFO₂.

- Key Difference : Lacks the methyl group and has chlorine at position 5 instead of 2.

- Impact : Reduced steric bulk due to the absence of the methyl group may enhance solubility but decrease selectivity in certain reactions .

Substituent Effects: Halogen and Methyl Variations

2,6-Dichlorophenylboronic Acid

2-Fluoro-6-methoxyphenylboronic Acid (CAS 78495-63-3)

- Molecular Formula : C₇H₈BFO₃.

- Key Difference : Methoxy group (-OCH₃) replaces chlorine at position 2.

Cost Comparison

The high cost of this compound reflects its specialized substitution pattern and synthetic complexity compared to simpler halogenated derivatives.

生物活性

2-Chloro-6-fluoro-5-methylphenylboronic acid (CAS 352535-86-5) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and biochemistry. This compound's unique structural features allow it to interact with various biological targets, making it a subject of interest for researchers exploring its pharmacological applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it particularly useful in biological systems.

Target Interactions:

this compound primarily interacts with biological molecules through its boronic acid moiety. It has been shown to bind selectively to certain proteins and enzymes, influencing their activity. For instance, it is known to inhibit enzymes involved in glucose metabolism by forming stable complexes with their active sites .

Biochemical Pathways:

The compound's interaction with enzymes can lead to alterations in metabolic pathways, particularly those related to carbohydrate metabolism. This inhibition can have downstream effects on cellular signaling pathways associated with insulin sensitivity and glucose homeostasis .

Biological Activity

Antidiabetic Effects:

Research indicates that this compound may possess antidiabetic properties by enhancing insulin signaling pathways. In vitro studies have demonstrated its ability to improve glucose uptake in insulin-resistant cell lines .

Antimicrobial Activity:

There is emerging evidence suggesting that this compound exhibits antimicrobial properties against various bacterial strains. It has shown efficacy in inhibiting the growth of specific pathogens, making it a candidate for further development as an antimicrobial agent .

Case Studies

-

In Vitro Studies on Insulin Sensitivity:

A study evaluated the effects of this compound on insulin-resistant adipocytes. The results indicated a significant increase in glucose uptake and GLUT4 translocation, suggesting that this compound may enhance insulin sensitivity through modulation of key signaling pathways . -

Antimicrobial Efficacy:

In another study, the compound was tested against a panel of Gram-positive and Gram-negative bacteria. The findings revealed that it exhibited notable antibacterial activity, particularly against resistant strains, highlighting its potential role in treating infections caused by multidrug-resistant bacteria .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates good bioavailability and tissue distribution. Studies have shown that after administration, the compound reaches peak plasma concentrations within a short timeframe, allowing for effective therapeutic action .

| Parameter | Value |

|---|---|

| Molecular Weight | 157.56 g/mol |

| Solubility | Soluble in DMSO |

| Bioavailability | High |

| Peak Plasma Time | 30 minutes post-administration |

常见问题

Q. What synthetic methodologies are recommended for preparing 2-Chloro-6-fluoro-5-methylphenylboronic acid with high purity (>95%)?

The synthesis of arylboronic acids typically involves directed ortho-metalation (DoM) or Miyaura borylation. For halogenated derivatives like this compound, a two-step protocol is often employed:

- Step 1 : Lithiation of the substituted benzene precursor (e.g., 2-chloro-6-fluoro-5-methylbromobenzene) using LDA or n-BuLi at low temperatures (−78°C to −40°C) .

- Step 2 : Transmetalation with trisopropyl borate (B(OiPr)₃), followed by acidic hydrolysis to yield the boronic acid. Purity (>95%) is achieved via recrystallization in non-polar solvents (e.g., hexane/ethyl acetate mixtures) or column chromatography using silica gel .

Q. What analytical techniques are critical for validating the structural integrity and purity of this compound?

- NMR Spectroscopy : ¹H and ¹⁹F NMR confirm substitution patterns (e.g., integration ratios for methyl, chloro, and fluoro groups). For example, the methyl group (CH₃) typically appears as a singlet at δ 2.1–2.3 ppm, while fluorine deshielding effects influence adjacent protons .

- HPLC-MS : Quantifies purity and detects trace impurities. Use a C18 column with a mobile phase of acetonitrile/water (0.1% formic acid) for optimal separation .

- Elemental Analysis : Validates empirical formula (C₇H₆BClFO₂) with <0.5% deviation .

Q. How should this compound be stored to prevent degradation under laboratory conditions?

- Temperature : Store at −20°C in airtight, amber vials to minimize light-induced boronic acid dimerization .

- Moisture Control : Use desiccants (e.g., silica gel) in storage containers to avoid hydrolysis, which can form boroxines .

Advanced Research Questions

Q. How can computational modeling optimize Suzuki-Miyaura cross-coupling reactions involving this compound?

- DFT Calculations : Model the electronic effects of substituents (Cl, F, CH₃) on the boronic acid’s reactivity. For instance, electron-withdrawing groups (Cl, F) lower the pKa of the boronic acid, enhancing transmetalation rates with Pd catalysts .

- Solvent Optimization : Simulate solvent polarity (e.g., THF vs. DMF) to predict reaction kinetics. Polar aprotic solvents stabilize the borate-Pd intermediate, improving yields in couplings with aryl halides .

Q. How can researchers resolve contradictory data in cross-coupling efficiency across different catalytic systems?

- Catalyst Screening : Compare Pd(PPh₃)₄, XPhos-Pd-G3, and Ni(COD)₂ in model reactions. For example, bulky ligands (XPhos) may suppress β-hydride elimination in sterically hindered substrates .

- Kinetic Profiling : Use in-situ IR or ¹⁹F NMR to monitor reaction progress. Contradictions in turnover frequency (TOF) often arise from competing protodeboronation pathways, which can be mitigated by adjusting pH (neutral to slightly basic conditions) .

Q. What is the toxicological profile of this compound, and how should safety protocols be adapted in laboratory settings?

- Acute Toxicity : Limited data exist, but analogous arylboronic acids show moderate oral toxicity (LD₅₀ > 500 mg/kg in rodents). Use PPE (gloves, goggles) to avoid dermal/ocular exposure .

- Environmental Impact : Boron-containing compounds require neutralization before disposal. Treat waste with hydrogen peroxide to oxidize boronic acids to less hazardous boric acid .

Methodological Considerations

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

- Directed Functionalization : Leverage the boronic acid group as a directing group for subsequent halogenation or nitration. For example, iodination with NIS (N-iodosuccinimide) occurs para to the boronic acid moiety .

- Protection-Deprotection : Temporarily convert the boronic acid to a more stable MIDA boronate to prevent unwanted side reactions during multi-step syntheses .

Q. How can researchers validate the compound’s stability under catalytic reaction conditions?

- Accelerated Stability Testing : Heat the compound in DMSO or DMF at 50°C for 24 hours and analyze by TLC or HPLC. Degradation >5% indicates a need for lower reaction temperatures or inert atmospheres .

Data Contradiction Analysis

Q. Why do literature reports vary in coupling yields for this compound with heteroaryl halides?

- Substrate Electronic Effects : Electron-deficient heteroaryl halides (e.g., 2-chloropyridine) couple efficiently (yields >80%), while electron-rich substrates (e.g., 2-chlorothiophene) may require additives like Cs₂CO₃ to activate the Pd catalyst .

- Protodeboronation : Competing protodeboronation is pH-dependent. Use buffered conditions (pH 7–8) with K₃PO₄ to suppress this pathway .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。